molecular formula C10H19N3O4 B081303 Gly-Gly-Leu CAS No. 14857-82-0

Gly-Gly-Leu

Cat. No. B081303
CAS RN: 14857-82-0
M. Wt: 245.28 g/mol
InChI Key: XPJBQTCXPJNIFE-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of Gly-Gly-Leu and its related peptides has been explored in various studies. For example, the synthesis and structural studies of a pentapeptide sequence mimicking the glycine-rich regions of elastin, including Gly-Gly-Leu, have shown how these sequences can adopt supramolecular structures reminiscent of those found in natural elastin (Tamburro, Guantieri, & Gordini, 1992). Such studies highlight the synthetic approaches to creating peptides with specific structures and properties.

Molecular Structure Analysis

The molecular structure of peptides containing Gly-Gly-Leu has been a subject of investigation to understand their conformation and interaction with other molecules. For instance, conformational studies on sequential polypeptides containing Gly-Gly-Leu sequences have demonstrated the ability of these peptides to form ordered structures, such as triple helices, under certain conditions, which is important for understanding the molecular basis of their function (Scatturin, Tamburro, Del Prà, & Bordignon, 2009).

Chemical Reactions and Properties

The chemical reactions and properties of Gly-Gly-Leu and related peptides are pivotal for their functional roles. For example, the aggregation behavior of dipeptides like Leu-Gly in different solvents has been elucidated, providing insights into the solvation structure and aggregate formation of these peptides (To, Sakamoto, Sadakane, Matsugami, & Takamuku, 2021). Such studies shed light on the physicochemical properties that govern peptide interactions and stability.

Physical Properties Analysis

The physical properties of Gly-Gly-Leu, including solubility, stability, and aggregation tendencies, are essential for its biological functions and applications. Investigations into the aggregation of peptides in various solvents and their interaction with light have provided valuable information on the physical properties of these molecules (Nosaka, Tanaka, & Nosaka, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and binding specificity, of Gly-Gly-Leu-containing peptides are crucial for their biological roles. Research on the synthesis of glycopolymers and their interactions with lectins has highlighted the importance of specific peptide sequences in mediating biological recognition and binding events (Ting, Chen, & Stenzel, 2010). These studies emphasize the significance of the chemical properties of peptides in determining their functionality and interactions with other biological molecules.

Scientific Research Applications

  • Antimicrobial Peptides

    • Field : Biomedical Research
    • Application : These peptides, including Gly- and His-rich peptides, are capable of killing pathogenic microorganisms, penetrating cells, and/or coordinating essential or toxic metals . They are attractive targets for research and leading compounds for the development of improved analogues, prodrugs, and peptide mimetic drugs .
    • Methods : The interaction with the cellular membrane is crucial for these peptides. Various mechanisms have been proposed, including disordered toroidal pore formation, membrane thinning/thickening, clustering of charged lipids, formation of non-bilayer intermediates, and electroporation .
    • Results : These peptides have shown potential applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection activities .
  • Antioxidant Peptides

    • Field : Food Science, Pharmaceuticals, and Cosmetics
    • Application : Antioxidant peptides are currently a hotspot in these fields. The efficient screening of antioxidant peptides stands at the forefront of cutting-edge research .
    • Methods : Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach . After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .
    • Results : Antioxidant peptides have broad applications in food manufacture, therapy, and the cosmetics industry .
  • Neuroscience Research

    • Field : Neuroscience
    • Application : The glycine-containing dipeptide leucine-glycine (Leu-Gly) has been studied for its effects on accumbal dopamine levels in rats .
    • Methods : The study explored whether treatment with Leu-Gly and Gly-Leu by means of a hypothesized, facilitated blood-brain barrier passage, could alter nucleus accumbens (nAc) glycine and dopamine levels and locomotor activity in two rodent models .
    • Results : Peripheral injection of Leu-Gly raised accumbal dopamine levels in a subgroup of rats with a lower endogenous dopamine tone .
  • Skin Care

    • Field : Dermatology
    • Application : Oral administration of Gly-Leu or Leu-Gly dipeptides can increase the skin hydration and elasticity of UVB-irradiated hairless mice .
    • Methods : The study observed the effects of oral administration of Gly-Leu or Leu-Gly on UVB-irradiated hairless mice .
    • Results : A significant upregulation of hyaluronic acid (HA) was observed in UVB-irradiated hairless mice in response to oral administration of Gly-Leu or Leu-Gly .
  • Histidine-Rich Peptides

    • Field : Biomedical Research
    • Application : Histidine-rich peptides (HRPs) and glycine- and histidine-rich peptides (GHRPs) are capable of killing pathogenic microorganisms, penetrating cells, and/or coordinating essential or toxic metals . They are attractive targets for research and leading compounds for the development of improved analogues, prodrugs, and peptide mimetic drugs .
    • Methods : The interaction with the cellular membrane is crucial for these peptides. Various mechanisms have been proposed, including disordered toroidal pore formation, membrane thinning/thickening, clustering of charged lipids, formation of non-bilayer intermediates, and electroporation .
    • Results : These peptides have shown potential applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection activities .
  • Solubility Studies

    • Field : Physical Chemistry
    • Application : The solubility of amino acids and peptides in aqueous 2-propanol solutions is crucial for the biochemical industry . The final products are employed in a wide range of applications and are often synthesized by fermentation and purified in a complex downstream process .
    • Methods : The anti-solvent 2-propanol can be utilized to lower the total solubility to promote the crystallization of the particular component . This technique is favorable because extreme process conditions can be avoided, and the biomolecules can be purified more gently .
    • Results : The impact of the position of Leu within these molecules in the primary structure can be investigated. The solubility order is Leu–Gly–Gly > Gly–Gly–Leu > Gly–Leu–Gly > Gly–Ala–Leu but the influence of 2-propanol is different .

Safety And Hazards

The safety data sheet for Z-Gly-Gly-Leu-OH suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Research has shown that treatment with the glycine-containing dipeptides leucine-glycine (Leu-Gly) and glycine-leucine (Gly-Leu) can alter nAc glycine and dopamine levels and locomotor activity in rodent models . This suggests potential future directions for research into the effects of Gly-Gly-Leu and similar peptides.

properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJBQTCXPJNIFE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334464
Record name Glycylglycyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gly-Gly-Leu

CAS RN

14857-82-0
Record name Glycylglycyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,700
Citations
AM Tamburro, V Guantieri… - Journal of Biomolecular …, 1992 - Taylor & Francis
… -Gly-Gly-Leu … -Gly-Gly-LeuGly). The results were compared to those obtained for two different "monomeric" moieties such as Boc-Val-Gly-Gly-Leu-Gly-OEt and Boc-Gly-Val-Gly-Gly-Leu…
Number of citations: 68 www.tandfonline.com
F Lelj, AM Tamburro, V Villan… - Biopolymers …, 1992 - Wiley Online Library
… Among these, the pentapeptide sequence Gly-ValGly-Gly-Leu repeats twice in bovine2z3 … The synthetic' protected pentapeptide Boc-Gly-ValGly-Gly-Leu-OMe (Boc: t-butyloxycarbonyl; …
Number of citations: 56 onlinelibrary.wiley.com
V Villani, AM Tamburro - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
… studies have been carried out for the dipeptide Boc-Gly-Leu-NMe and the tripeptide Boc-Gly-Leu-Gly-NMe by molecular mechanics and the pentapeptide Boc-Gly-ValGly-Gly-Leu-OMe …
Number of citations: 13 pubs.rsc.org
IL Karle, A Banerjee, S Bhattacharjya, P Balaram - Biopolymers, 1996 - Wiley Online Library
… Trichogin AIV and the peptide reported in this paper have in common the tetrapeptide sequence Gly-Gly-Leu-Aib. In each molecule the Gly-Gly pair is contained in a helical conformation…
Number of citations: 49 onlinelibrary.wiley.com
S Datta, N Shamala, A Banerjee… - … : Original Research on …, 1997 - Wiley Online Library
… The crystal structure of an acyclic pentapeptide, Boc-Gly-Gly-Leu-Aib-Val-OMe, reveals an … Boc-Leu-Aib-Val-Gly-Gly-Leu-Aib-Val-OMe [IL Karle, A. Banerjee, S. Bhattacharjya, and P. …
Number of citations: 7 onlinelibrary.wiley.com
J Liang, B Du, M Wan, Y Zhao… - Czech Journal of …, 2023 - cjas.agriculturejournals.cz
Amino acids have positive regulatory effects on the function of intestinal epithelial cells (IEC), but in the field of animal nutrition, research on the regulatory effects of amino acids on IEC …
Number of citations: 5 cjas.agriculturejournals.cz
DCC OH-PNP-OH - jlc.jst.go.jp
The following sequential polypetides of L-leucine and glycine were synthesized:(Leu3Gly) n,(Leu2Gly)„,(LeuGly)„, and (LeuGly2)„. Polymerization was achieved by self-condensation of …
Number of citations: 0 jlc.jst.go.jp
S Wee, RAJ O'Hair… - Rapid communications in …, 2002 - Wiley Online Library
… Thus, Turecek has demonstrated that CID on the ESI-generated [Cu(bpy)M] 2+ and [Cu(bpy)MH] + complexes can be used to distinguish the isomeric tripeptides M = Gly-Gly-Leu and …
T Muro, T Murakami, Y Tominaga… - Agricultural and biological …, 1987 - jstage.jst.go.jp
Typical proteolytic enzymes, eg, a-chymotrypsin, papain and thermolysin, are able to catalyze the peptide bond formation between acylamino acids or acyldipep-tides and amino acid or …
Number of citations: 1 www.jstage.jst.go.jp
K Bláha - Collection of Czechoslovak Chemical Communications, 1972 - cccc.uochb.cas.cz
The synthesis of cyclohexapeptides, started in this laboratory some years agol, was motivated by an attempt to use such substances as models for studies of the interactions in peptide …
Number of citations: 5 cccc.uochb.cas.cz

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